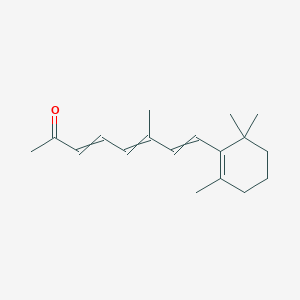
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is a chemical compound with the molecular formula C18H26O. . This compound is characterized by its conjugated triene system and a cyclohexenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the oxidative cleavage of β-carotene. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or ozone . Industrial production methods may involve large-scale oxidative processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The conjugated triene system allows the compound to participate in electron transfer reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can then interact with various cellular components, leading to potential biological effects .
Comparación Con Compuestos Similares
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
β-Carotene: A precursor to the compound, β-carotene has a similar conjugated system but lacks the cyclohexenyl group.
Retinal: Another related compound, retinal, has a similar structure but with different functional groups.
Lutein: Lutein is another carotenoid with a similar conjugated system but different substituents.
The uniqueness of 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276745 |
Source


|
| Record name | 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-77-5 |
Source


|
| Record name | 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














